[3-Bromo-2-(methylsulfanyl)phenyl]methanol

Catalog No.
S6592218
CAS No.
2008218-26-4
M.F
C8H9BrOS
M. Wt
233.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-Bromo-2-(methylsulfanyl)phenyl]methanol

CAS Number

2008218-26-4

Product Name

[3-Bromo-2-(methylsulfanyl)phenyl]methanol

IUPAC Name

(3-bromo-2-methylsulfanylphenyl)methanol

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C8H9BrOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3

InChI Key

WVNIIGGYLOUMDL-UHFFFAOYSA-N

SMILES

CSC1=C(C=CC=C1Br)CO

Canonical SMILES

CSC1=C(C=CC=C1Br)CO

[3-Bromo-2-(methylsulfanyl)phenyl]methanol is an organic compound characterized by its unique molecular structure featuring a bromine atom, a methylsulfanyl group, and a hydroxyl group attached to a phenyl ring. Its chemical formula is C8H9BrOS, and it has a molecular weight of approximately 219.13 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its functional groups, which can participate in various

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds such as aldehydes or ketones.
  • Reduction: The bromine atom can be reduced to yield the corresponding phenylmethanol derivative.
  • Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

Research indicates that [3-Bromo-2-(methylsulfanyl)phenyl]methanol exhibits potential biological activity. It has been investigated for its interactions with various biological targets, including enzymes and receptors. The presence of the bromine and methylsulfanyl groups may enhance its reactivity with biological molecules, potentially leading to therapeutic applications in drug development. Preliminary studies suggest that it may possess anti-inflammatory or anticancer properties, although further research is needed to elucidate these effects .

The synthesis of [3-Bromo-2-(methylsulfanyl)phenyl]methanol can be achieved through several methods:

  • Bromination of 2-(methylsulfanyl)phenylmethanol: This process involves treating 2-(methylsulfanyl)phenylmethanol with bromine in a suitable solvent like dichloromethane at low temperatures to control the reaction rate.
  • Nucleophilic Substitution: Starting from 3-bromo-2-methylphenol, the compound can also be synthesized through nucleophilic substitution reactions involving methyl sulfide derivatives.

Industrial production often employs continuous flow reactors to enhance efficiency and safety while ensuring high yields .

[3-Bromo-2-(methylsulfanyl)phenyl]methanol has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic properties, it may be used as a precursor in drug synthesis.
  • Chemical Research: Utilized in studies exploring chemical reactivity and interactions with biomolecules.
  • Industrial

Studies on the interactions of [3-Bromo-2-(methylsulfanyl)phenyl]methanol with various biomolecules have indicated that it may influence biochemical pathways relevant to disease processes. Its ability to form hydrogen bonds through the hydroxyl group enhances its solubility and binding properties, making it a candidate for further pharmacological exploration. Research into its mechanism of action is ongoing, focusing on how it interacts with specific molecular targets within biological systems .

Several compounds share structural similarities with [3-Bromo-2-(methylsulfanyl)phenyl]methanol:

Compound NameKey Features
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanoneDifferent functional group arrangement
(2-bromo-4-chlorophenyl)(phenyl)methanolContains an additional chlorine atom
(4-bromo-2-methylphenyl)[4-(methylsulfanyl)phenyl]methanoneDifferent substitution pattern on the benzene ring

Uniqueness

The uniqueness of [3-Bromo-2-(methylsulfanyl)phenyl]methanol lies in its specific combination of functional groups—bromine and methylsulfanyl—alongside the hydroxyl group. This unique structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in both research and industry .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.95575 g/mol

Monoisotopic Mass

231.95575 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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